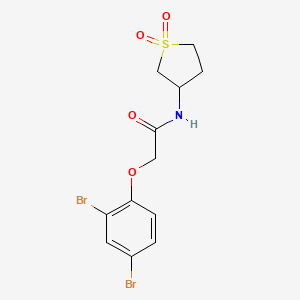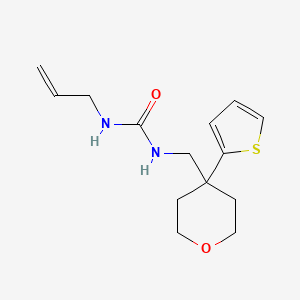![molecular formula C13H14ClN3O2S B2586905 (2-cloro-6,7-dihidrotieno[3,2-c]piridin-5(4H)-il)(3-metoxi-1-metil-1H-pirazol-4-il)metanona CAS No. 2034553-22-3](/img/structure/B2586905.png)
(2-cloro-6,7-dihidrotieno[3,2-c]piridin-5(4H)-il)(3-metoxi-1-metil-1H-pirazol-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: Formaldehyde and a suitable base like sodium hydroxide
Reaction: Aldol condensation to form the methanone moiety.
Industrial Production Methods
For industrial-scale production, this compound can be synthesized using batch reactors where precise control of temperature, pressure, and reaction time ensures high yield and purity. Solvent extraction and chromatography are often employed to purify the final product.
Aplicaciones Científicas De Investigación
Chemistry
The compound serves as a precursor for synthesizing more complex molecules used in pharmaceuticals, agrochemicals, and materials science. Its unique structure allows for modifications that can lead to new chemical entities.
Biology
In biological research, this compound is studied for its potential bioactive properties, including antimicrobial and antifungal activities. It also serves as a molecular probe to study enzyme interactions.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer properties. It plays a role in the development of new drug candidates.
Industry
Industrially, it is used in the synthesis of advanced materials, including polymers and dyes, due to its stable and versatile chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. Here's a common synthetic route:
Step 1: Formation of the Thieno[3,2-c]pyridine Ring
Starting materials: 2-chloroacetophenone and elemental sulfur
Reaction: A cyclization reaction under basic conditions with the use of sodium methoxide and heating.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones under the influence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions typically target the ketone group in the methanone moiety, using reagents like sodium borohydride or lithium aluminium hydride to form secondary alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the chloro position or the methoxy group, facilitated by reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and acetic acid at elevated temperatures.
Reduction: : Sodium borohydride or lithium aluminium hydride in aprotic solvents like tetrahydrofuran.
Substitution: : Halide ions in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Secondary alcohols from the reduction of the methanone group.
Substitution: : Various substituted derivatives depending on the electrophile or nucleophile used.
Mecanismo De Acción
The exact mechanism of action of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone depends on its application:
Molecular Targets: : In biological systems, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: : It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on the modifications made to its structure.
Comparación Con Compuestos Similares
When compared to other similar compounds, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone exhibits unique properties due to its specific combination of functional groups.
Similar Compounds
(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone: : Lacks the pyrazolyl group, leading to different chemical reactivity and bioactivity.
(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methanone: : Missing the thieno[3,2-c]pyridine ring, altering its pharmacological profile and chemical behavior.
This structural uniqueness offers distinct advantages and applications across various fields.
Propiedades
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-16-7-9(12(15-16)19-2)13(18)17-4-3-10-8(6-17)5-11(14)20-10/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIAXOFKOPNDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2586823.png)

![Methyl (E)-4-(2-cyclobutyl-4-oxo-5,7,8,9-tetrahydro-3H-pyrimido[5,4-c]azepin-6-yl)-4-oxobut-2-enoate](/img/structure/B2586826.png)


![3-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indole](/img/structure/B2586831.png)
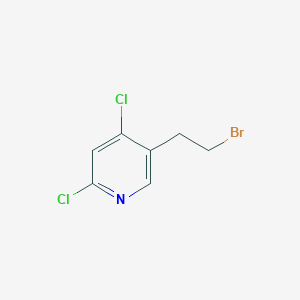
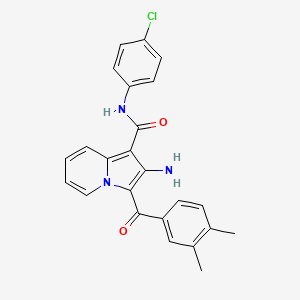
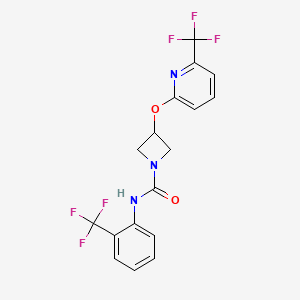
![7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2586841.png)
